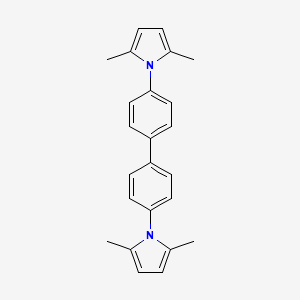
1,1'-biphenyl-4,4'-diylbis(2,5-dimethyl-1H-pyrrole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) is an organic compound that features a biphenyl core with two pyrrole rings substituted at the 2 and 5 positions with methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) typically involves the coupling of biphenyl derivatives with pyrrole units. One common method is the diazo coupling reaction, where para-substituted benzaldehyde phenylhydrazones react with biphenyl-4,4’-bis(diazonium chloride) under mild conditions . The reaction is carried out in the presence of formaldehyde and perchloric acid in dioxane, leading to the formation of the desired compound with high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced biphenyl-pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole-2,5-dicarboxylates, while substitution reactions can yield halogenated biphenyl-pyrrole derivatives.
科学研究应用
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) has several scientific research applications, including:
Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Electronics: It is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to transport charge efficiently.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1,1’-biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cellular membranes and proteins, leading to changes in cellular functions. Its electronic properties also allow it to participate in redox reactions, which can influence various biochemical pathways .
相似化合物的比较
Similar Compounds
Tetraethyl 1,1’-biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): This compound has similar structural features but includes additional ester groups, which can influence its solubility and reactivity.
1,1’-Biphenyl-4,4’-diylbis(3-aryl-5-phenylformazans):
Uniqueness
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) is unique due to its combination of biphenyl and pyrrole units, which confer distinct electronic and structural properties. This makes it a valuable compound for research in material science and organic electronics.
属性
分子式 |
C24H24N2 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC 名称 |
1-[4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]phenyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C24H24N2/c1-17-5-6-18(2)25(17)23-13-9-21(10-14-23)22-11-15-24(16-12-22)26-19(3)7-8-20(26)4/h5-16H,1-4H3 |
InChI 键 |
YTQVDWWQMDDJOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=CC=C4C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


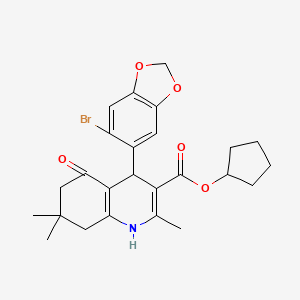
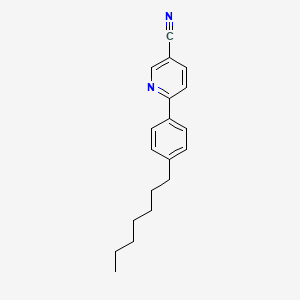
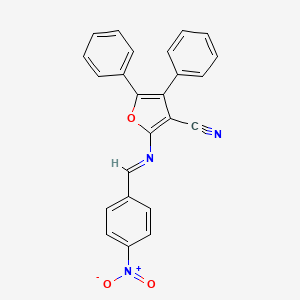
![N'-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide](/img/structure/B11706275.png)
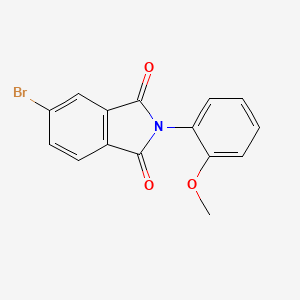
![N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide](/img/structure/B11706286.png)
![3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11706288.png)
![ethyl 4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11706292.png)
![2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11706296.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706297.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11706299.png)
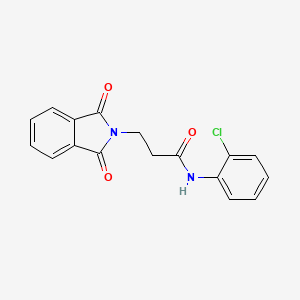

![2,4-dichloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11706340.png)
